[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate
Overview
Description
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate is a compound that belongs to the class of pyridine derivatives.
Preparation Methods
The synthesis of [(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate involves several steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone. This chalcone is then treated with 2-cyanothioacetamide to produce pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a precursor for the synthesis of other biologically active pyridine derivatives. In biology and medicine, it has shown promising antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C. albicans . Additionally, it has been investigated for its potential use in cancer therapy as a small-molecule inhibitor of specific enzymes .
Mechanism of Action
The mechanism of action of [(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as KDM5A-B, KDM4A-E, and KDM6B, which are involved in cancer cell proliferation . By inhibiting these enzymes, the compound can selectively target cancer cells without harming normal cells.
Comparison with Similar Compounds
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate can be compared with other pyridine derivatives that exhibit similar biological activities. For example, compounds like N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzenesulfonamide and other pyridine-based antimicrobial agents share structural similarities and biological properties . the unique combination of the phenyl, pyridin-2-yl, and N-(2-chlorophenyl)carbamate groups in this compound contributes to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-10-4-5-11-16(15)22-19(24)25-23-18(14-8-2-1-3-9-14)17-12-6-7-13-21-17/h1-13H,(H,22,24)/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUFOQYKTMEPDW-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=CC=C2Cl)/C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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